

toxicological data of 1-Methoxy-2-propyl acetate for lab use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-2-propyl acetate

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An In-Depth Toxicological Guide to **1-Methoxy-2-Propyl Acetate** for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-2-propyl acetate (PGMEA), a widely used solvent in laboratory and industrial settings, exhibits a generally low order of acute toxicity. This guide provides a comprehensive overview of its toxicological profile, including quantitative data from key studies, detailed experimental methodologies based on international guidelines, and visual representations of metabolic and experimental workflows. The primary effects observed at high concentrations are irritation to the eyes and respiratory tract, and central nervous system depression. It is not considered a skin sensitizer or a mutagen. Repeated exposure to high vapor concentrations has been shown to cause degeneration of the olfactory epithelium in animal studies. This document is intended to serve as a technical resource for laboratory personnel to ensure safe handling and informed risk assessment.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	108-65-6	[1]
Molecular Formula	C ₆ H ₁₂ O ₃	[2]
Molecular Weight	132.16 g/mol	[2]
Appearance	Colorless liquid	[1][2]
Odor	Sweet, ether-like	[1][2]
Boiling Point	146 °C (302 °F)	[3][4]
Melting Point	-66 °C (-87 °F)	[1]
Flash Point	42 °C (108 °F)	[4]
Vapor Pressure	3.6 - 4.9 mbar at 20 °C	[4][5]
Water Solubility	1.98 x 10 ⁵ mg/L at 25 °C	[1]
log Kow	0.56 - 1.2	[1]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for **1-Methoxy-2-propyl acetate**.

Acute Toxicity

Endpoint	Route	Species	Value	Reference
LD ₅₀	Oral	Rat	6,190 - 8,532 mg/kg	[4][5]
LD ₅₀	Dermal	Rabbit	> 5,000 mg/kg	[4][6]
LD ₅₀	Dermal	Rat	> 2,000 mg/kg	[5]
LC ₅₀	Inhalation	Rat	23.49 mg/m ³ (6 hours)	[6]

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Non-irritating to mildly irritating	[1] [3] [5]
Eye Irritation	Rabbit	Irritating	[1] [3] [4]
Skin Sensitization	Guinea Pig	Not a sensitizer (OECD 406)	[1]

Repeated Dose Toxicity

Duration	Route	Species	NOAEL / LOAEL	Effects Observed	Reference
2 Weeks	Inhalation	Mouse	LOAEL: 300 ppm	Dose-related degeneration of olfactory epithelium.	[3]
4 Weeks	Inhalation	Rat	NOAEL: 560 ppm	At 2800 ppm: respiratory irritation, reduced body weight, thymic atrophy.	[7][8]
13 Weeks (Metabolite)	Inhalation	Rat, Rabbit	NOAEL: 1000 ppm	At 3000 ppm: increased liver weights, CNS depression.	[9]
90 Days (Metabolite)	Dermal	Rabbit	NOAEL: 7.0 mL/kg	At 10 mL/kg: narcosis, increased kidney weights.	[9]
28 Days	Oral	Rat	NOAEL: \geq 1,000 mg/kg	No adverse effects observed.	

*Data for the primary metabolite, 1-Methoxy-2-propanol (PGME), as PGMEA is rapidly

hydrolyzed in
the body.[9]

Genotoxicity

Test	System	Metabolic Activation	Result	Reference
Ames Test (OECD 471)	S. typhimurium, E. coli	With and Without	Negative	[1]
In Vitro Mutagenicity	Not specified	Not specified	Negative	[4]

Carcinogenicity

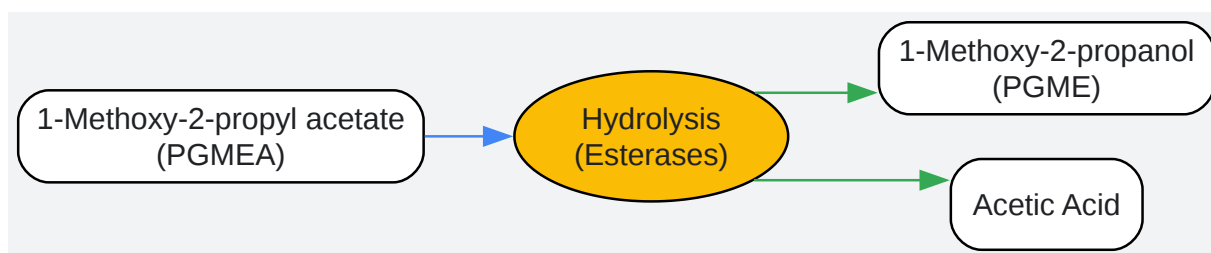
1-Methoxy-2-propyl acetate is not classified as a carcinogen by IARC, NTP, or OSHA.[4] Studies on its primary metabolite, 1-Methoxy-2-propanol, showed no signs of carcinogenicity in rats or mice exposed to up to 3000 ppm via inhalation over two years.[9]

Reproductive and Developmental Toxicity

No adverse effects on reproductive parameters were observed in rat developmental studies with **1-Methoxy-2-propyl acetate**. [1] A two-generation inhalation study in rats with the primary metabolite, 1-Methoxy-2-propanol, established a NOAEL of 1000 ppm for reproductive and developmental effects.[9] At 3000 ppm, effects such as reduced fertility, decreased pup weights, and delayed sexual development were noted.[9]

Metabolic Pathway

In biological systems, **1-Methoxy-2-propyl acetate** is rapidly hydrolyzed to its primary metabolite, 1-Methoxy-2-propanol (also known as propylene glycol monomethyl ether, PGME), and acetic acid.[3][9] This metabolic conversion is a critical step in its toxicokinetics.



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Caption: Metabolic hydrolysis of **1-Methoxy-2-propyl acetate**.

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 420/423)

The acute oral toxicity is determined by administering the substance in graduated doses to a group of fasted experimental animals (typically rats).[10] The study aims to identify the dose causing mortality or evident toxicity. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. The LD₅₀ (lethal dose for 50% of animals) is then calculated.

Dermal and Eye Irritation (OECD 404 & 405)

- **Dermal Irritation (OECD 404):** A small amount of the test substance (0.5 mL) is applied to a shaved patch of skin on an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
- **Eye Irritation (OECD 405):** A small, measured amount of the substance (0.1 mL) is instilled into one eye of an experimental animal (rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at prescribed intervals.

Skin Sensitization (OECD 406 - GPMT)

The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance to cause skin sensitization.^[11] The protocol involves an induction phase where the test substance is administered both intradermally (with an adjuvant to enhance the immune response) and topically. Following a rest period, a challenge phase is conducted by applying a non-irritating concentration of the substance to a naive skin site. The skin is then observed for allergic contact dermatitis reactions.^[11]

Repeated Dose Toxicity (OECD 407/408)

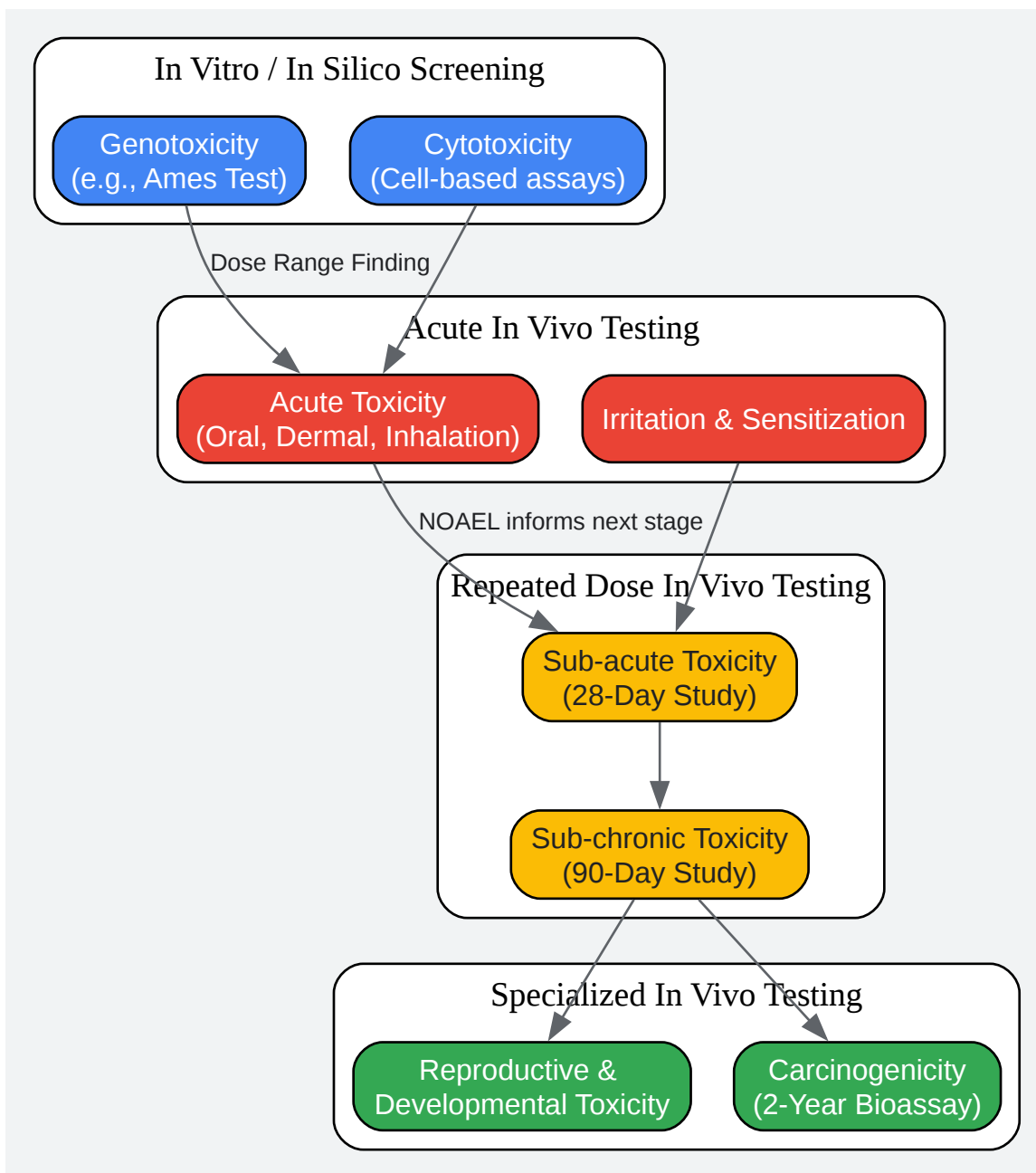
These studies evaluate the effects of repeated exposure to a substance over a period of 28 days (sub-acute, OECD 407) or 90 days (sub-chronic, OECD 408).^{[12][13]} The test substance is administered daily to several groups of animals (typically rats) at different dose levels. Throughout the study, animals are observed for signs of toxicity. At the end of the study, detailed hematology, clinical chemistry, and histopathology of organs are performed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).^{[12][13]}

Genotoxicity - Bacterial Reverse Mutation Test (OECD 471)

Commonly known as the Ames test, this in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid.^[14] The bacteria are exposed to the test substance, both with and without an external metabolic activation system (e.g., rat liver S9 fraction). A positive result (a mutagen) is indicated by a significant, dose-dependent increase in the number of "revertant" colonies that have regained the ability to grow in an amino-acid-deficient medium.^[14]

General Toxicological Testing Workflow

The assessment of a chemical's toxicity typically follows a tiered approach, starting with in vitro and in silico methods before proceeding to more complex in vivo studies. This workflow helps to refine dose selection and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.



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Caption: Tiered workflow for toxicological assessment.

Conclusion and Recommendations

1-Methoxy-2-propyl acetate has a low potential for acute toxicity via oral and dermal routes. The primary hazards in a laboratory setting are related to inhalation of vapors and direct eye

contact.[1] It is not genotoxic or carcinogenic.[9] The critical effects from repeated high-level inhalation are irritation and damage to the nasal epithelium.[3]

Recommendations for Safe Laboratory Use:

- Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[5]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [6]

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- To cite this document: BenchChem. [toxicological data of 1-Methoxy-2-propyl acetate for lab use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7779818#toxicological-data-of-1-methoxy-2-propyl-acetate-for-lab-use]

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